![molecular formula C18H19F3N4O2 B2995066 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1797331-18-0](/img/structure/B2995066.png)
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
Design and Synthesis of Histone Deacetylase Inhibitors
Research by Zhou et al. (2008) describes the design, synthesis, and biological evaluation of a compound acting as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound shows promise in blocking cancer cell proliferation and inducing apoptosis, demonstrating its potential as an anticancer drug (Zhou et al., 2008).
Synthesis of Dihydropyrimidinone Derivatives
A study by Bhat et al. (2018) discusses the synthesis of dihydropyrimidinone derivatives containing morpholine moiety, achieved through a simple and efficient method. These compounds have been synthesized with good yield, highlighting a versatile approach to creating compounds with potential biological activity (Bhat et al., 2018).
Development of Antifungal and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. This study showcases the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Exploration of GPR39 Agonists
Sato et al. (2016) identified novel GPR39 agonists through small-molecule screening, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands our understanding of potential kinase off-targets and highlights the complexity of receptor modulation (Sato et al., 2016).
Synthesis and Antiproliferative Activity of Benzamides
Wang et al. (2015) designed and synthesized m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides and evaluated their antiproliferative activities, demonstrating the value of the benzamide fragment in drug design for cancer therapy (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-15(24-17(23-12)25-5-7-27-8-6-25)11-22-16(26)13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10H,5-8,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRBRGSXUYVCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide |
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